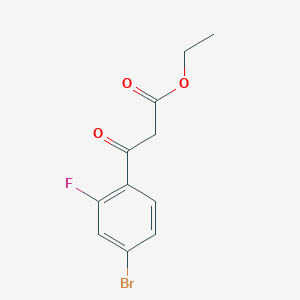

Ethyl (4-bromo-2-fluorobenzoyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

1. Synthesis of Heterocyclic Compounds

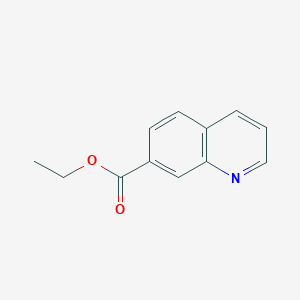

Ethyl (4-bromo-2-fluorobenzoyl)acetate is used in the synthesis of various heterocyclic compounds. For instance, it has been employed in creating ethyl 1,4-dihydro-4-oxo-3-quinolinecarboxylate, a ring structure important in several drug compounds. This synthesis involved a tandem addition-elimination-SNAr reaction (Bunce, Lee, & Grant, 2011).

2. Synthesis of Medicinal Compounds

The compound is instrumental in synthesizing medicinal compounds. It was used in creating the thromboxane receptor antagonist, a key component in treating cardiovascular diseases, through a regioselective Heck cross-coupling strategy (C. W. and Mason, 1998).

3. Hypolipidemic Activity

Ethyl (4-bromo-2-fluorobenzoyl)acetate derivatives have been synthesized and evaluated for potential hypolipidemic activity, showing promising results in lowering cholesterol and fatty acid biosynthesis (Baggaley et al., 1977).

4. Antiamoebic Activity and Cytotoxicity

This compound has also been used in the synthesis of thiazole derivatives, which demonstrated significant antiamoebic activity and low cytotoxicity, suggesting its potential in developing amoebicidal agents (Shirai et al., 2013).

5. Synthesis of Organic Photographic Opaques

Another application includes the synthesis of fluoro-bromo derivatives of benzoic acid, evaluated as radiographic opaques. These derivatives demonstrated opaque properties equal or superior to those of tetraiodophenolphthalein (Sprague, Cwalina, & Jenkins, 1953).

Mechanism of Action

Target of Action

Compounds with similar structures, such as benzylic halides, typically interact with various enzymes and receptors in the body .

Mode of Action

Based on its structural similarity to other benzylic halides, it may undergo nucleophilic substitution reactions . The bromine and fluorine atoms on the phenyl ring could potentially enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Action Environment

The action, efficacy, and stability of “ethyl 3-(4-bromo-2-fluorophenyl)-3-oxopropanoate” can be influenced by various environmental factors . For instance, factors such as pH and temperature can affect the rate of its hydrolysis, while the presence of specific enzymes can influence its metabolic transformation.

properties

IUPAC Name |

ethyl 3-(4-bromo-2-fluorophenyl)-3-oxopropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrFO3/c1-2-16-11(15)6-10(14)8-4-3-7(12)5-9(8)13/h3-5H,2,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLMOVPIFSXARB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=C(C=C(C=C1)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601252630 |

Source

|

| Record name | Ethyl 4-bromo-2-fluoro-β-oxobenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601252630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112704-80-0 |

Source

|

| Record name | Ethyl 4-bromo-2-fluoro-β-oxobenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112704-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-bromo-2-fluoro-β-oxobenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601252630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl imidazo[1,2-B]pyridazine-2-carboxylate](/img/structure/B176135.png)

![[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate](/img/structure/B176144.png)